molecular formula C10H16N2O B15214561 Cyclohexanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)- CAS No. 108816-09-7

Cyclohexanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-

Cat. No.: B15214561
CAS No.: 108816-09-7
M. Wt: 180.25 g/mol
InChI Key: YSATULIFMAJVRY-UHFFFAOYSA-N
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Description

2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone is a heterocyclic compound that features a tetrahydropyrimidine ring fused to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone typically involves the cyclization of unsaturated acyclic amides or ureas. One common method is the intramolecular cyclization of urea derivatives under specific conditions. For example, the cyclization of polyfunctional urea derivatives can be achieved through intramolecular reactions, often followed by fluorination to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale cyclization reactions, similar to those used in laboratory settings, but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the functions of tubulin and norepinephrine, which are crucial in various biological processes . The compound’s effects are mediated through its binding to these targets, leading to alterations in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone include other tetrahydropyrimidinone derivatives, such as:

  • 3,4-Dihydropyrimidin-2(1H)-ones
  • 6-Hydroxytetrahydropyrimidin-2(1H)-ones

Uniqueness

What sets 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone apart from similar compounds is its unique structure, which combines a tetrahydropyrimidine ring with a cyclohexanone moiety

Properties

CAS No.

108816-09-7

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(1,3-diazinan-2-ylidene)cyclohexan-1-one

InChI

InChI=1S/C10H16N2O/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h11-12H,1-7H2

InChI Key

YSATULIFMAJVRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=C2NCCCN2)C1

Origin of Product

United States

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